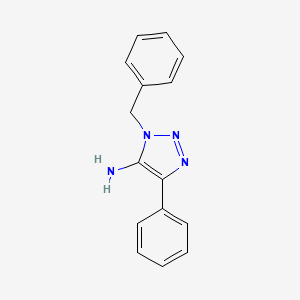

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine

描述

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound with the molecular formula C15H14N4. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and catalysis. This compound is characterized by the presence of a triazole ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method involves the reaction of benzyl azide with phenylacetylene in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.

化学反应分析

Types of Reactions: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

The compound is recognized for its potential in drug development, particularly as a building block for synthesizing pharmaceuticals with various biological activities.

Anticancer Activity

Research has demonstrated that 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine exhibits notable anticancer properties. In vitro studies indicate its ability to induce apoptosis in cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BT-474 | 10 | Apoptosis induction | |

| A549 | 15 | Cell cycle arrest | |

| HeLa | 12 | Caspase activation |

In a controlled laboratory setting involving BT-474 cells, the compound significantly reduced cell viability with an IC50 value of approximately 10 µM. Flow cytometry confirmed increased apoptotic populations correlating with higher concentrations of the compound.

Metabolic Regulation

This compound also plays a role in metabolic modulation. It enhances the transcriptional functions of estrogen-related receptor γ (ERRγ), which is involved in adipose tissue browning and energy metabolism.

Case Study: Metabolic Regulation

In animal model studies, a derivative of this compound led to increased expression levels of ERRγ target genes related to adipose browning. This suggests potential therapeutic implications for obesity-related disorders.

Antimicrobial Activity

Preliminary investigations indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. The triazole ring structure contributes to its ability to form hydrogen bonds and interact effectively with biological targets.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its stability and functional versatility make it suitable for creating innovative materials with enhanced properties.

Catalysis

This compound serves as a ligand in metal-catalyzed reactions. It enhances the efficiency and selectivity of various catalytic processes, particularly in copper-catalyzed reactions.

Mechanism of Action

The compound stabilizes copper ions during reactions, preventing their disproportionation and oxidation. This stabilization enhances the catalytic effect in azide-acetylene cycloaddition reactions.

Corrosion Inhibition

Recent studies have evaluated the effectiveness of this compound as a green organic corrosion inhibitor. It has been assessed for its ability to reduce corrosion effects on reinforcing steel in concrete.

Case Study: Corrosion Inhibition

In synthetic pore solutions mimicking concrete environments, 1-benzyl-4-phenyl-1H-1,2,3-triazole was tested as a corrosion inhibitor. Results indicated significant reductions in corrosion rates when applied under controlled conditions.

作用机制

The mechanism of action of 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their function and leading to therapeutic effects.

相似化合物的比较

1-Benzyl-4-phenyl-1H-1,2,3-triazole: Similar structure but lacks the amine group at the 5-position.

1-Benzyl-4-phenyl-1H-1,2,3-triazol-4-ylmethylamine: Contains a methylamine group instead of an amine group at the 5-position.

Uniqueness: 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other triazole derivatives and expands its range of applications in various fields.

生物活性

1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (C15H14N4) is a member of the triazole family, known for its diverse applications in medicinal chemistry and materials science. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and metabolic modulation effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring with benzyl and phenyl substituents. The presence of the amine group at the 5-position enhances its reactivity and biological interactions.

Key Properties:

- Molecular Formula: C15H14N4

- Molecular Weight: 254.30 g/mol

- LogP: Indicates moderate lipophilicity, suggesting potential for membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation: The compound influences cell signaling pathways and gene expression. In particular, it has been observed to inhibit colony formation in BT-474 breast cancer cells and induce apoptosis through cell cycle arrest at sub-G1 and G2/M phases .

- Binding Interactions: Molecular modeling studies reveal that the compound can bind to specific sites on target proteins, such as the colchicine binding site on tubulin. This interaction is crucial for its anticancer properties .

- Metabolic Stability: The compound exhibits stability against metabolic degradation, contributing to its sustained activity in biochemical assays .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through various mechanisms including:

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| BT-474 | 10 | Apoptosis induction | |

| A549 | 15 | Cell cycle arrest | |

| HeLa | 12 | Caspase activation |

Metabolic Effects

The compound has been studied for its role in metabolic regulation. Notably, it has been shown to enhance the transcriptional functions of estrogen-related receptor γ (ERRγ), which is involved in adipose tissue browning and energy metabolism. One derivative was found to stimulate mitochondrial biogenesis both in vitro and in vivo .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The triazole ring contributes to its ability to form hydrogen bonds and interact with biological targets effectively .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to BT-474 cells at varying concentrations. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis confirmed increased apoptotic cell populations correlating with higher concentrations of the compound.

Case Study 2: Metabolic Regulation

A study involving animal models showed that administration of a derivative of this compound led to increased expression levels of ERRγ target genes related to adipose browning. This suggests potential therapeutic implications for obesity-related disorders .

属性

IUPAC Name |

3-benzyl-5-phenyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-14(13-9-5-2-6-10-13)17-18-19(15)11-12-7-3-1-4-8-12/h1-10H,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJNNNCLXPPMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356627 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32515-07-4 | |

| Record name | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。